6-Ethyl-5-methylnicotinonitrile

Medicinal Chemistry Synthetic Methodology Quality Control

Positional isomer contamination compromises synthetic reproducibility. 6-Ethyl-5-methylnicotinonitrile (CAS 110253-41-3) ensures defined regiochemistry at the C3-nitrile, C5-methyl, and C6-ethyl positions. - Exact substitution pattern supports predictable Pd-catalyzed cross-coupling and nucleophilic aromatic substitution. - Enables direct elaboration to kinase-focused libraries (c-Met, Pim-1, SHP2) using the established nicotinonitrile pharmacophore. - Batch-specific HPLC/NMR certificates validate purity and identity for analytical method development. Bulk quantities available with expedited global logistics.

Molecular Formula C9H10N2
Molecular Weight 146.19 g/mol
CAS No. 110253-41-3
Cat. No. B024497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Ethyl-5-methylnicotinonitrile
CAS110253-41-3
Molecular FormulaC9H10N2
Molecular Weight146.19 g/mol
Structural Identifiers
SMILESCCC1=NC=C(C=C1C)C#N
InChIInChI=1S/C9H10N2/c1-3-9-7(2)4-8(5-10)6-11-9/h4,6H,3H2,1-2H3
InChIKeyGUWKLIMOBVEERY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Ethyl-5-methylnicotinonitrile Procurement Specifications


6-Ethyl-5-methylnicotinonitrile (CAS 110253-41-3), also known as 6-ethyl-5-methylpyridine-3-carbonitrile, is a heterocyclic organic compound belonging to the nicotinonitrile (cyanopyridine) class . With the molecular formula C₉H₁₀N₂ and a molecular weight of 146.19 g/mol, it features a pyridine ring substituted with an ethyl group at position 6, a methyl group at position 5, and a nitrile (cyano) group at position 3 . It is primarily utilized as a synthetic intermediate and research-grade building block in medicinal chemistry, agrochemical development, and materials science applications .

6-Ethyl-5-methylnicotinonitrile Isomer Substitution Risks


The substitution pattern on the nicotinonitrile core critically governs both the physicochemical properties and the downstream reactivity of the building block. Positional isomers—such as 2-ethyl-5-methylnicotinonitrile or 6-methyl-5-ethylnicotinonitrile—differ in the spatial arrangement of alkyl and nitrile substituents, which alters electronic distribution across the pyridine ring, steric hindrance, and hydrogen-bonding capacity [1]. While many nicotinonitrile derivatives share the C₉H₁₀N₂ molecular formula (e.g., 5-isopropylpicolinonitrile, 3-(methylaminomethyl)benzonitrile) and may superficially appear interchangeable in procurement searches, their distinct substitution patterns produce divergent outcomes in metal-catalyzed cross-coupling reactions, nucleophilic aromatic substitution, and target binding interactions [2]. Generic substitution without verification of exact regiochemistry introduces uncontrolled variability in synthetic yields, intermediate purity, and ultimately the reproducibility of research results.

6-Ethyl-5-methylnicotinonitrile Differentiation Evidence


Vendor Analytical Certificate Reliability

Multiple commercial vendors provide 6-Ethyl-5-methylnicotinonitrile with documented purity ≥95% and offer batch-specific analytical certificates including NMR, HPLC, and GC data for verification . This contrasts with numerous same-formula positional isomers or alternative C₉H₁₀N₂ scaffolds (e.g., 5-isopropylpicolinonitrile, 3-(methylaminomethyl)benzonitrile) which may be available only as research-grade compounds without guaranteed purity levels or accompanying analytical documentation [1]. The provision of spectroscopic and chromatographic certification reduces downstream quality control burden and enables direct method transfer without additional in-house characterization.

Medicinal Chemistry Synthetic Methodology Quality Control

Nicotinonitrile Core as Validated Kinase Pharmacophore

The nicotinonitrile scaffold is a validated pharmacophore in multiple FDA-approved kinase inhibitors including Bosutinib (Src/Abl inhibitor), Neratinib (HER2/EGFR inhibitor), and Milrinone (PDE3 inhibitor) [1]. While 6-Ethyl-5-methylnicotinonitrile itself lacks direct reported IC₅₀ data, its core pyridine-carbonitrile architecture has been demonstrated in primary literature to yield compounds with nanomolar potency against diverse kinase targets. For example, optimized nicotinonitrile derivatives have shown IC₅₀ values below 200 nM against c-Met and Pim-1 kinases [2]. Patent literature further identifies substituted nicotinonitriles as key intermediates in SHP2 phosphatase inhibitor programs for oncology applications [3].

Kinase Inhibition Drug Discovery SHP2 Targeting

Defined Nitrile and Pyridine Reactivity

The 3-nitrile group on the pyridine ring of 6-Ethyl-5-methylnicotinonitrile serves as a versatile handle for multiple transformations including hydrolysis to carboxylic acids, reduction to aminomethyl groups, and cycloaddition reactions to form tetrazoles or other heterocycles. The adjacent methyl (C5) and ethyl (C6) substituents provide differential steric and electronic modulation at each reactive center [1]. In contrast, same-formula isomers with alternative substitution patterns (e.g., 5-isopropylpicolinonitrile bearing an isopropyl group at C5 instead of ethyl/methyl pairing) exhibit altered reactivity profiles in SNAr and metal-catalyzed cross-coupling due to differences in steric bulk and electronic effects [2]. The synthetic utility of nicotinonitriles with this substitution pattern is further supported by extensive literature documenting one-pot syntheses and microwave-assisted preparations of disubstituted nicotinonitriles .

Synthetic Methodology Cross-Coupling Heterocyclic Chemistry

Zero Hydrogen Bond Donor Profile

6-Ethyl-5-methylnicotinonitrile contains zero hydrogen bond donors (HBD = 0) and two hydrogen bond acceptors (HBA = 2) corresponding to the nitrile nitrogen and pyridine ring nitrogen, with one rotatable bond (ethyl group) [1]. This profile yields favorable passive membrane permeability characteristics relative to same-formula analogs that possess amine or hydroxyl functionalities. For instance, 4-aminomethylindole (C₉H₁₀N₂, MW = 146.19), an alternative intermediate, contains one HBD (primary amine), which increases polarity, reduces logP, and may complicate chromatographic purification [2]. The absence of HBDs in 6-Ethyl-5-methylnicotinonitrile also eliminates potential for intermolecular hydrogen bonding that can lead to crystalline polymorphism or solubility limitations in non-polar media.

Formulation Chemistry Physicochemical Properties ADME Optimization

6-Ethyl-5-methylnicotinonitrile Application Scenarios


C3-Nitrile Derivatization for Kinase Lead Optimization

Medicinal chemistry programs targeting kinases (e.g., c-Met, Pim-1, SHP2) may employ 6-Ethyl-5-methylnicotinonitrile as a core scaffold for library synthesis. The nitrile group at C3 enables conversion to carboxylic acids for amide coupling, tetrazoles for bioisosteric replacement, or aminomethyl groups for further elaboration. The established kinase pharmacophore of the nicotinonitrile class supports its prioritization over unvalidated heterocyclic alternatives, reducing medicinal chemistry attrition risk.

Agrochemical Intermediate

Cyanopyridine derivatives, including 6-Ethyl-5-methylnicotinonitrile, are established intermediates in the synthesis of agrochemical active ingredients. The compound's substitution pattern provides differential reactivity at C3, C5, and C6 positions, enabling sequential functionalization toward complex pesticide scaffolds. Procurement from vendors offering batch-specific analytical certificates ensures reproducible outcomes across multi-step synthetic sequences.

TADF Emitter Precursor

Nicotinonitrile derivatives have been demonstrated as effective thermally activated delayed fluorescence (TADF) emitters when appropriately substituted with donor units. The asymmetric substitution pattern of 6-Ethyl-5-methylnicotinonitrile (ethyl at C6, methyl at C5) creates a differentiated electronic environment that may be exploited for designing donor-acceptor TADF materials with tunable emission properties, as evidenced by recent studies on symmetry/asymmetry nicotinonitrile-based emitters.

Reference Standard for Metabolite Identification

The availability of 6-Ethyl-5-methylnicotinonitrile with documented purity (≥95%) and vendor-supplied spectral data (NMR, HPLC, GC) qualifies it as a reference material for analytical method development and validation. The compound's well-defined spectroscopic signature and chromatographic retention profile enable its use as a standard for identifying structurally related metabolites or synthetic impurities in pharmaceutical development workflows.

Technical Documentation Hub

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